molecular formula C3H8N2S B139369 N,N'-Dimethylthiourea CAS No. 534-13-4

N,N'-Dimethylthiourea

Cat. No. B139369
CAS RN: 534-13-4
M. Wt: 104.18 g/mol
InChI Key: VLCDUOXHFNUCKK-UHFFFAOYSA-N
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Description

N,N’-Dimethylthiourea (DMTU) is a compound with the molecular formula C3H8N2S and a molecular weight of 104.174 . It is also known by other names such as sym-Dimethylthiourea, Dimethylthiocarbamide, 1,3-Dimethyl-2-thiourea, and 1,3-Dimethylthiourea . DMTU is used as an antioxidant in diazo copy paper to prevent yellow discoloration . It is also used as an intermediate in the preparation of Arginine derivatives .


Molecular Structure Analysis

The IUPAC Standard InChI for N,N’-Dimethylthiourea is InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6) . The structure of this compound is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

N,N’-Dimethylthiourea has a molecular weight of 104.174 . The compound forms crystals and has a pH of 6.5 (20 °C, 100 g/L in H2O) . It has a boiling point of 155 °C/1 hPa and a melting point of 60-64 °C .

Scientific Research Applications

Plant Growth Regulation

N,N’-Dimethylthiourea (DMTU) has been studied for its effects on plant growth, particularly in maize. It acts as a reactive oxygen species (ROS) scavenger, regulating the production of endogenous hydrogen peroxide (H2O2), which is crucial for seed germination and radicle elongation. DMTU’s role in mitigating ROS damage helps in maintaining a balance in ROS levels, which is essential for optimal plant growth .

ROS Scavenging in Seed Germination

In addition to its role in plant growth, DMTU is known to influence seed germination through its ROS scavenging properties. The compound has been shown to affect maize seed germination by controlling endogenous H2O2 levels, which play a pivotal role in the germination process .

Mechanism of Action

Target of Action

N,N’-Dimethylthiourea (DMTU) primarily targets reactive oxygen species (ROS) in various biological systems . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This is where DMTU comes into play, acting as a scavenger of these harmful ROS .

Mode of Action

DMTU acts as a scavenger of hydroxyl radicals (•OH), one of the ROS, and blocks •OH production by activated neutrophils in vitro . It interacts with these radicals, neutralizing them and preventing them from causing further damage to the cells .

Biochemical Pathways

The primary biochemical pathway affected by DMTU is the oxidative stress pathway. Oxidative stress occurs when there’s an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants. DMTU, being a ROS scavenger, helps restore this balance by neutralizing the hydroxyl radicals .

Pharmacokinetics

Given its role as a ros scavenger and its observed effects in various biological systems, it can be inferred that it is likely to have good bioavailability and can distribute effectively within the system where it exerts its antioxidant effects .

Result of Action

The primary result of DMTU’s action is the reduction of oxidative stress within cells. By scavenging hydroxyl radicals, DMTU prevents these radicals from causing damage to cellular structures, proteins, and DNA . This can help prevent a variety of pathological conditions that are associated with oxidative stress, including inflammation, cardiovascular diseases, and cancer .

Action Environment

The efficacy and stability of DMTU can be influenced by various environmental factors. For instance, the presence of other antioxidants can potentially enhance the ROS scavenging activity of DMTU. On the other hand, factors that increase ROS production, such as exposure to toxins or radiation, could potentially overwhelm the antioxidant capacity of DMTU, reducing its effectiveness .

Safety and Hazards

N,N’-Dimethylthiourea is moderately toxic by ingestion . It may cause an allergic skin reaction . When heated to decomposition, it emits toxic fumes .

properties

IUPAC Name

1,3-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCDUOXHFNUCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042191
Record name N,N'-Dimethylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethylthiourea

CAS RN

534-13-4
Record name N,N′-Dimethylthiourea
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Record name N,N'-Dimethylthiourea
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Record name N,N'-DIMETHYLTHIOUREA
Source DTP/NCI
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Record name Thiourea, N,N'-dimethyl-
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Record name N,N'-Dimethylthiourea
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Record name 1,3-dimethyl-2-thiourea
Source European Chemicals Agency (ECHA)
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Record name N,N'-DIMETHYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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